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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-7-amine

Cat. No.: B081735 Get Quote

Disclaimer: Spectroscopic data for the specific compound 5-Methoxy-1H-indol-7-amine is not

readily available in public databases. This guide provides a detailed overview of the expected

spectroscopic characteristics based on the analysis of the closely related compound, 5-

Methoxy-1H-indole, and outlines general experimental protocols for acquiring such data. This

information is intended to serve as a reference for researchers, scientists, and professionals in

drug development.

Introduction to Spectroscopic Analysis of Indole
Derivatives
Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural

products and forming the core scaffold of many pharmaceutical agents. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for the structural elucidation and

characterization of these molecules. This guide focuses on the anticipated spectroscopic data

for 5-Methoxy-1H-indol-7-amine by examining the available data for 5-Methoxy-1H-indole and

providing generalized experimental methodologies.

Spectroscopic Data of 5-Methoxy-1H-indole
(Illustrative Example)
The following tables summarize the available spectroscopic data for 5-Methoxy-1H-indole,

which serves as a structural analogue to predict the spectral features of 5-Methoxy-1H-indol-
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7-amine. The addition of a primary amine group at the C7 position would be expected to

introduce characteristic N-H signals in both NMR and IR spectra and alter the chemical shifts of

the aromatic protons and carbons, particularly H-6 and C-7.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data of 5-Methoxy-1H-indole

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Not available in

tabulated format
- -

Aromatic Protons (H-

2, H-3, H-4, H-6, H-7)

Not available in

tabulated format
Singlet -

Methoxy Protons (-

OCH₃)

Not available in

tabulated format
Broad Singlet - Indole N-H

¹³C NMR (Carbon-13 NMR) Data of 5-Methoxy-1H-indole

Chemical Shift (δ) ppm Assignment

Not available in tabulated format C-2

Not available in tabulated format C-3

Not available in tabulated format C-3a

Not available in tabulated format C-4

Not available in tabulated format C-5

Not available in tabulated format C-6

Not available in tabulated format C-7

Not available in tabulated format C-7a

Not available in tabulated format -OCH₃
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Note: Specific, verified peak lists for ¹H and ¹³C NMR of 5-Methoxy-1H-indole are not

consistently available across public databases. The expected spectrum would show signals

corresponding to the indole ring protons and carbons, as well as the methoxy group.

Infrared (IR) Spectroscopy Data
Characteristic IR Absorption Bands for 5-Methoxy-1H-indole

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch (Indole)

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1620-1450 Medium-Strong C=C Aromatic Ring Stretch

~1220 Strong Aryl-O Stretch (Asymmetric)

~1030 Strong Aryl-O Stretch (Symmetric)

For 5-Methoxy-1H-indol-7-amine, additional peaks would be expected for the amine group:

~3500-3300 cm⁻¹: Two bands for the N-H stretch of a primary amine.

~1650-1580 cm⁻¹: A band for the N-H bend.

Mass Spectrometry (MS) Data
Mass Spectrometry Data for 5-Methoxy-1H-indole

m/z Relative Intensity Assignment

147 High Molecular Ion [M]⁺

132 High [M - CH₃]⁺

104 Medium [M - CH₃ - CO]⁺
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The molecular weight of 5-Methoxy-1H-indol-7-amine is 162.19 g/mol . The mass spectrum

would be expected to show a molecular ion peak at m/z 162. Fragmentation patterns would

likely involve the loss of the methoxy group and rearrangements of the indole core.

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for novel or uncharacterized aromatic amines like 5-Methoxy-1H-indol-7-amine.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Parameters: A standard one-dimensional proton experiment is typically sufficient. Typical

parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation

delay of 1-5 seconds, and an accumulation of 16-64 scans.

Referencing: The spectrum is referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Parameters: A standard proton-decoupled ¹³C experiment is used. Typical parameters

include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5

seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.

Referencing: The spectrum is referenced to the solvent peak.
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IR Spectroscopy
Thin Solid Film Method:

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent like methylene chloride or acetone.[1]

Drop the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[1]

Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[1]

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.[1]

A background spectrum of the clean, empty salt plate should be taken prior to the sample

measurement.

Attenuated Total Reflectance (ATR) Method for Solids:

Run a background spectrum without any sample on the ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete

coverage.

Apply pressure using the clamp to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹ over a

range of 4000-650 cm⁻¹, with 45-100 scans accumulated.

Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: For a volatile and thermally stable solid, a direct insertion probe is

commonly used. A small amount of the sample is placed in a capillary tube at the end of the

probe.
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Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and

heated to vaporize the sample. The gaseous molecules are then bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g.,

quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum representing the relative

abundance of each ion is generated.[2]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a novel chemical compound.
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General Workflow for Spectroscopic Analysis

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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